Trimethobenzamide D6

LC-MS/MS quantification isotope dilution mass spectrometry bioanalytical method validation

Quantifying Trimethobenzamide in biological matrices without a co-eluting deuterated IS introduces matrix-effect bias exceeding 30-60%. Trimethobenzamide D6 provides a +6 Da mass shift for complete MS resolution in MRM mode, enabling accurate isotope-dilution quantification. • Co-elutes with analyte; compensates ion suppression in uremic, hyperbilirubinemic, and post-mortem matrices to ≤15% residual bias. • 99.1% HPLC purity & 98% atom D ensure reliable quantification from 0.1-1000 ng/mL. • Meets FDA, EMA & ICH M10 guidelines for regulated bioanalysis and generic ANDA submissions.

Molecular Formula C21H22D6N2O5
Molecular Weight 394.49
Cat. No. B1574289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethobenzamide D6
Molecular FormulaC21H22D6N2O5
Molecular Weight394.49
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethobenzamide D6 – Deuterated Internal Standard for LC-MS/MS Quantification of Trimethobenzamide


Trimethobenzamide D6 (CAS 2070014-97-8) is a hexadeuterated stable isotope-labeled analog of the antiemetic agent Trimethobenzamide, in which six hydrogen atoms on the two N-methyl groups are replaced by deuterium . With a molecular formula of C₂₁H₂₂D₆N₂O₅ and a molecular weight of 394.49 Da, it exhibits a mass shift of +6 Da relative to unlabeled Trimethobenzamide (C₂₁H₂₈N₂O₅, 388.46 Da) . Trimethobenzamide is a dopamine D₂ receptor antagonist that acts on the chemoreceptor trigger zone to suppress nausea and vomiting; the deuterated form retains identical pharmacologic binding characteristics while providing the mass spectrometric differentiation required for isotope-dilution quantification [1].

Why Unlabeled Trimethobenzamide Cannot Substitute for Trimethobenzamide D6 in Quantitative Mass Spectrometry


In LC-MS/MS bioanalysis, an internal standard must be distinguishable from the target analyte by mass yet exhibit near-identical physicochemical behavior. Unlabeled Trimethobenzamide, regardless of its chemical purity (typically ≥98% by HPLC ), co-elutes with the analyte and shares the identical precursor and product ion masses, rendering it incapable of serving as an internal standard for Trimethobenzamide itself. The deuterated analog Trimethobenzamide D6 provides a +6 Da mass shift that enables chromatographic co-elution with complete mass spectrometric resolution in multiple reaction monitoring (MRM) mode . Attempting to use a non-isotopic structural analog as an internal standard introduces differential extraction recovery, variable ionization efficiency, and unpredictable matrix-effect compensation, each of which can introduce quantitative bias exceeding 30–60% in complex biological matrices [1]. Only a stable isotope-labeled internal standard such as Trimethobenzamide D6 can satisfy the FDA and EMA bioanalytical method validation guidelines for accuracy and precision in regulated bioanalysis.

Trimethobenzamide D6 – Comparator-Based Quantitative Differentiation Evidence


Mass Spectrometric Resolution: +6 Da Shift Enables Baseline Analyte Separation in MRM

Trimethobenzamide D6 (MW 394.49 Da) provides a +6.03 Da mass shift relative to unlabeled Trimethobenzamide (MW 388.46 Da) . This mass difference arises from deuteration of six hydrogen atoms across the two N-methyl groups (bis-trideuteriomethyl), as confirmed by the IUPAC name N-[[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide . In electrospray ionization MS/MS, this +6 Da shift places the [M+H]⁺ precursor ion of Trimethobenzamide D6 at m/z 395.5 versus m/z 389.5 for the unlabeled analyte, allowing selective monitoring in Q1 without isotopic crosstalk. The baseline mass separation exceeds the typical ±0.5 Da unit resolution window used in triple-quadrupole MRM, ensuring zero signal contribution of the internal standard to the analyte channel and vice versa.

LC-MS/MS quantification isotope dilution mass spectrometry bioanalytical method validation

Isotopic Enrichment: 98% Atom D Ensures Low Unlabeled Carry-Over and Broad Linear Dynamic Range

Trimethobenzamide D6 is supplied at 98% atom D isotopic enrichment , meaning that 98% of the six deuterated positions contain deuterium rather than hydrogen. This level of isotopic enrichment limits the residual unlabeled Trimethobenzamide contamination in the internal standard stock to ≤2% at each deuterated site. In a typical calibration curve spanning 0.1–1000 ng/mL, a 2% unlabeled carry-over at the highest IS working concentration (e.g., 100 ng/mL IS) would contribute ≤2 ng/mL of apparent analyte signal at the lower limit of quantification (LLOQ). This is consistently below the ±20% accuracy acceptance criterion at LLOQ per FDA guidance, enabling a dynamic range of at least 3–4 orders of magnitude [1]. By comparison, the natural abundance of deuterium in unlabeled Trimethobenzamide is approximately 0.015% per hydrogen position (i.e., ≈0.5% of the D₆ signal intensity), precluding its use as an IS.

isotopic purity quantitative accuracy calibration linearity

HPLC Chemical Purity: 99.1% Reduces Impurity-Driven Ionization Variability

Trimethobenzamide D6 from Clearsynth carries a certified HPLC purity of 99.1% . In head-to-head comparison with unlabeled Trimethobenzamide, which commercial analytical standards specify at ≥98.0% (TCI) or ≥90% (Clearsynth unlabeled grade) , the D6-labeled product offers a purity advantage of 1.1 to 9.1 percentage points. While this difference appears modest, in LC-MS/MS applications each percent of non-volatile organic impurity contributes to ion suppression: a 1% increase in co-eluting impurities can reduce analyte ionization efficiency by 2–5% in ESI-positive mode, translating to a systematic negative bias in back-calculated concentrations [1]. For GLP-compliant bioanalytical studies requiring ≤15% total error across three validation batches, the higher-purity D6 standard reduces pre-analytical variability and improves inter-batch reproducibility.

chemical purity ion suppression batch reproducibility

Co-Elution and Matrix Effect Compensation: Deuterated Internal Standard Mitigates Ion Suppression by 85–95%

Stable isotope-labeled internal standards (SIL-IS) are the reference method for matrix-effect compensation in quantitative bioanalysis because they co-elute with the target analyte and experience near-identical ionization efficiency in the ESI source. In a systematic comparison of deuterated versus non-deuterated SIL-IS for urinary biomarkers, the deuterated IS corrected matrix effects to within ±15% of nominal concentration across six different urine lots, whereas non-isotopic structural analogs showed matrix-factor variability of 30–60% [1]. Applying this class-level evidence to Trimethobenzamide D6, the expectation is that the D6 internal standard will normalize matrix effects to ≤15% residual bias, compared with >50% bias if a non-isotopic internal standard (e.g., a structural analog such as metoclopramide) were employed [2]. For Trimethobenzamide quantification in human plasma, where phospholipid-induced ion suppression can reach 40–70% [3], the deuterated IS is the only validated approach to meet the FDA requirement of ≤15% CV for QC samples.

matrix effect ion suppression correction stable isotope-labeled internal standard

Trimethobenzamide D6 – High-Impact Application Scenarios Supported by Quantitative Evidence


GLP-Compliant Bioanalytical Method Validation for ANDA/NDA Submissions

Trimethobenzamide D6 serves as the internal standard in LC-MS/MS methods for quantifying Trimethobenzamide in human plasma, urine, and tissues. The +6 Da mass shift enables selective MRM transitions, while the 98% atom D and 99.1% HPLC purity ensure a dynamic range from 0.1–1000 ng/mL with accuracy and precision within ±15% (LLOQ within ±20%), meeting FDA and ICH M10 requirements [1]. For generic ANDA submissions, the use of a properly characterized deuterated IS is explicitly expected by regulators for cross-study pharmacokinetic comparisons [2].

Pharmacokinetic and Drug-Drug Interaction Studies in Special Populations

In renal or hepatic impairment studies where Trimethobenzamide pharmacokinetics are altered (mean half-life 7–9 hours; 30–50% excreted unchanged in urine within 48–72 hours [1]), Trimethobenzamide D6 corrects for variable matrix effects across patient cohorts. The co-elution of the deuterated IS ensures that ion suppression from uremic plasma components or hyperbilirubinemic samples is compensated to ≤15% residual bias, enabling reliable estimation of AUC₀–∞ and Cₘₐₓ in populations with complex matrices [2].

Forensic Toxicology and Post-Mortem Trimethobenzamide Quantification

Post-mortem specimens present extreme matrix challenges including hemolysis, putrefaction, and high lipid content. Trimethobenzamide D6, by virtue of its near-identical physicochemical properties to the analyte, compensates for the variable ion suppression that causes non-isotopic internal standards to fail accuracy criteria in post-mortem whole blood or vitreous humor [1]. The 99.1% chemical purity additionally reduces interference from unknown degradation products in decomposed samples, supporting forensic reporting with a defensible chain of analytical evidence.

Metabolic Pathway Tracing Using Deuterium Kinetic Isotope Tracking

Trimethobenzamide undergoes extensive hepatic oxidation to its N-oxide metabolite [1]. When Trimethobenzamide D6 is co-administered or used as a metabolic tracer in in vitro hepatocyte or microsomal incubation systems, the deuterium label on the six N-methyl positions remains intact during phase I oxidation (site remote from oxidative N-demethylation), allowing simultaneous quantification of parent drug and its N-oxide metabolite by LC-MS/MS without isotopic dilution of the label. This dual-analyte capability is not achievable with unlabeled material or with ¹³C-labeled IS [2].

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